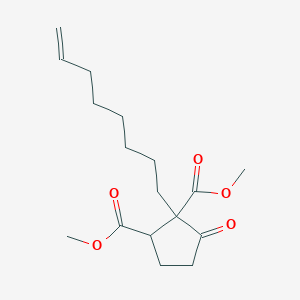
N~1~,N~16~-Didodecyl-8,9-diphenylhexadecanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~16~-Didodecyl-8,9-diphenylhexadecanediamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its long alkyl chains and aromatic rings, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~16~-Didodecyl-8,9-diphenylhexadecanediamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by the coupling of these intermediates under specific reaction conditions. Common reagents used in the synthesis include alkyl halides, amines, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of N1,N~16~-Didodecyl-8,9-diphenylhexadecanediamide may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
化学反応の分析
Types of Reactions
N~1~,N~16~-Didodecyl-8,9-diphenylhexadecanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
N~1~,N~16~-Didodecyl-8,9-diphenylhexadecanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N1,N~16~-Didodecyl-8,9-diphenylhexadecanediamide involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains and aromatic rings allow it to interact with lipid membranes and proteins, potentially affecting their structure and function. These interactions can lead to various biological effects, depending on the context and concentration of the compound.
類似化合物との比較
Similar Compounds
- N,N’-Didodecyl-8,9-diphenylhexadecanediamide
- N,N,N’,N’-Tetraoctyl diglycolamide
- N,N,N’,N’-Tetra-2-ethylhexyl diglycolamide
Uniqueness
N~1~,N~16~-Didodecyl-8,9-diphenylhexadecanediamide is unique due to its specific structural features, such as the combination of long alkyl chains and aromatic rings
特性
CAS番号 |
138647-92-4 |
|---|---|
分子式 |
C52H88N2O2 |
分子量 |
773.3 g/mol |
IUPAC名 |
N,N'-didodecyl-8,9-diphenylhexadecanediamide |
InChI |
InChI=1S/C52H88N2O2/c1-3-5-7-9-11-13-15-17-23-35-45-53-51(55)43-33-21-19-31-41-49(47-37-27-25-28-38-47)50(48-39-29-26-30-40-48)42-32-20-22-34-44-52(56)54-46-36-24-18-16-14-12-10-8-6-4-2/h25-30,37-40,49-50H,3-24,31-36,41-46H2,1-2H3,(H,53,55)(H,54,56) |
InChIキー |
VPVMLYVLNLTAJN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCNC(=O)CCCCCCC(C1=CC=CC=C1)C(CCCCCCC(=O)NCCCCCCCCCCCC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


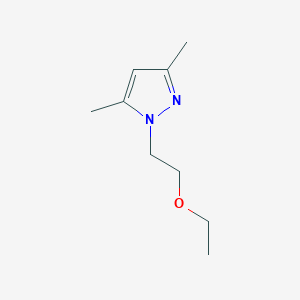

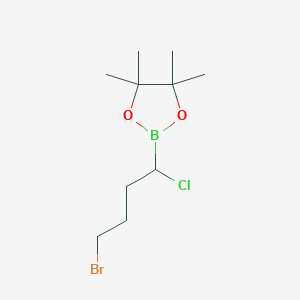
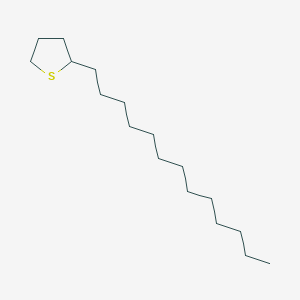
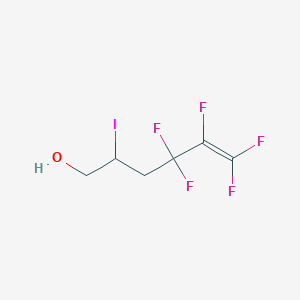
![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
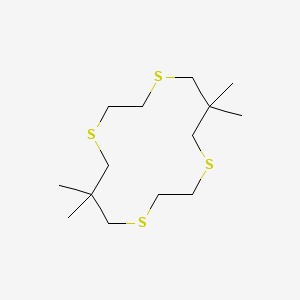
![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)
![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
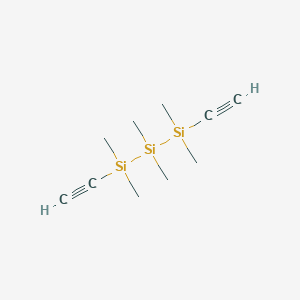
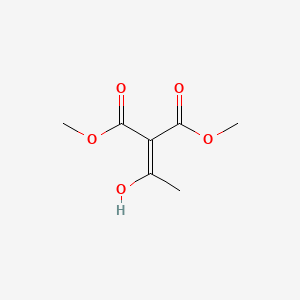
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)
